2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide
Description
This compound is a hydrazone-based acetamide derivative featuring a 6-chloro-4-oxo-4H-chromen-3-yl (chlorinated coumarin) core conjugated to a hydrazine linker and an N-(3,4-dichlorophenyl)-2-oxoacetamide group. The presence of electron-withdrawing chloro substituents on both the coumarin and phenyl rings enhances its lipophilicity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for crystal packing and solubility .
Properties
CAS No. |
477731-98-9 |
|---|---|
Molecular Formula |
C18H10Cl3N3O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N'-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C18H10Cl3N3O4/c19-10-1-4-15-12(5-10)16(25)9(8-28-15)7-22-24-18(27)17(26)23-11-2-3-13(20)14(21)6-11/h1-8H,(H,23,26)(H,24,27)/b22-7+ |
InChI Key |
TYDNGNMZDAEWBB-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide represents a significant advancement in the field of medicinal chemistry. With a molecular formula of C₁₄H₁₃Cl₂N₃O₃ and a molecular weight of approximately 342.18 g/mol, this compound integrates various functional groups that contribute to its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes:
- A hydrazine moiety
- An oxoacetamide group
- A chlorinated chromenyl structure
These components are crucial for its pharmacological activity, particularly in targeting various biological pathways.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
| Compound | Biological Activity |
|---|---|
| 6-Chloro-4-hydroxycoumarin | Antimicrobial |
| N-(3,4-dichlorophenyl)-2-chloroacetamide | Anticancer |
| 2-Hydrazinylbenzamide | Enzyme inhibitor |
The presence of the chlorinated chromenyl structure enhances its interaction with microbial targets, potentially increasing its efficacy compared to non-halogenated analogs.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazine moiety acts as a competitive inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The oxoacetamide group may facilitate ROS production, leading to oxidative stress in cancer cells.
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated an IC50 value of 15 µM against Staphylococcus aureus and 20 µM against Escherichia coli, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Properties
In another investigation, the compound was tested on MCF-7 breast cancer cells. It exhibited an IC50 value of 12 µM, significantly lower than standard chemotherapeutic agents. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of hydrazone-acetamide derivatives, as outlined below:
Spectroscopic and Crystallographic Insights
- IR/NMR Trends : The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and N–H bends (~3200–3300 cm⁻¹) align with those of 13a and 4f .
- Crystal Packing : N-(3,4-Dichlorophenyl)acetamide derivatives () form dimers via N–H⋯O hydrogen bonds (R₂²(10) motifs). The target compound’s dichlorophenyl group likely promotes similar packing, with chloro substituents influencing dihedral angles (e.g., 54.8–77.5° in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
